molecular formula C9H3F3N2O B1611472 4-Isocyanato-2-(trifluoromethyl)benzonitrile CAS No. 143782-18-7

4-Isocyanato-2-(trifluoromethyl)benzonitrile

Cat. No. B1611472
M. Wt: 212.13 g/mol
InChI Key: BQRKAMKMDZEEES-UHFFFAOYSA-N
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Scientific Research Applications

1. Androgen Receptor Antagonism

A significant application of 4-Isocyanato-2-(trifluoromethyl)benzonitrile derivatives is found in the development of nonsteroidal androgen receptor antagonists, such as PF-0998425. This compound shows potential for controlling sebum and treating androgenetic alopecia. Its rapid metabolism minimizes systemic side effects, and it demonstrates no phototoxicity in tests, making it suitable for dermatological applications (Li et al., 2008).

2. Electrolyte Additives in Lithium-Ion Batteries

4-(Trifluoromethyl)-benzonitrile (4-TB) is used as an electrolyte additive in high voltage lithium-ion batteries, specifically for the LiNi0.5Mn1.5O4 cathode. This additive enhances the cyclic stability of the battery, showing a significantly improved capacity retention, compared to standard electrolytes. The compound forms a protective film on the cathode, preventing oxidation decomposition of the electrolyte and manganese dissolution from the cathode (Huang et al., 2014).

3. Palladium-Catalyzed Cyanation

In the field of organic chemistry, benzonitriles, including derivatives of 4-Isocyanato-2-(trifluoromethyl)benzonitrile, can be synthesized via palladium-catalyzed cyanation of aryl halides. This method utilizes non-toxic and inexpensive potassium hexacyanoferrate(II) as a cyanide source, making it attractive for industrial applications due to its simplicity and cost-effectiveness (Schareina et al., 2004).

4. Corrosion Inhibition

Benzonitrile derivatives have been studied as corrosion inhibitors for mild steel in acidic environments. Compounds like 4-(isopentylamino)-3-nitrobenzonitrile and 3-amino-4-(isopentylamino)benzonitrile have shown to be effective in this role. These inhibitors form a protective film on the metal surface, adhering through Langmuir's adsorption isotherm. Their effectiveness is attributed to their molecular structure and adsorption characteristics, validated through electrochemical and computational studies (Chaouiki et al., 2018).

5. Catalytic Chemical Transformations

The compound is also utilized in catalytic chemical transformations. For instance, it plays a role in the synthesis of various organic compounds through processes like the Grignard rearrangement. This application is crucial for creating chemical intermediates and new macromolecular systems, broadening the scope of synthetic organic chemistry (McCaffery & Shalaby, 1965).

6. Pharmaceutical Synthesis

In pharmaceutical synthesis, derivatives of 4-Isocyanato-2-(trifluoromethyl)benzonitrile are used in the production of selective androgen receptor modulators (SARMs). These compounds have shown promise in delivering anabolic effects on muscles and the central nervous system while having neutral effects on the prostate, making them potential therapeutic agents for various conditions (Aikawa et al., 2017).

Future Directions

The search results do not provide specific information on the future directions of “4-Isocyanato-2-(trifluoromethyl)benzonitrile”. However, given its use as a reagent in the synthesis of potential anti-prostate cancer drugs2, it may continue to be an area of interest in pharmaceutical research.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

4-isocyanato-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F3N2O/c10-9(11,12)8-3-7(14-5-15)2-1-6(8)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQRKAMKMDZEEES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70453867
Record name 4-isocyanato-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Isocyanato-2-(trifluoromethyl)benzonitrile

CAS RN

143782-18-7
Record name 4-isocyanato-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70453867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-ISOCYANAT-2-(TRIFLUOROMETHYL)BENZONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

5-Amino-2-cyanobenzotrifluoride (0.07 g, 0.36 mmol) was dissolved in ethyl acetate (2 mL) and dry hydrogen chloride in ethyl acetate (3.5 M, 5.5 mL) was added. After 15 min the solution was concentrated to dryness and co-evaporated three times from toluene (3×5 mL). The residue was added toluene (2.5 mL) and flushed with nitrogen for about 10 min, before diphosgene (0.43 mL) was added. Then the mixture was gently refluxed for 1 hour under a nitrogen atmosphere. The mixture was cooled and concentrated to dryness in vacuo and then co-evaporated twice from toluene to remove excessive diphosgene to afford 4-cyano-3-trifluoromethylphenyl isocyanate.
Quantity
0.07 g
Type
reactant
Reaction Step One
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2 mL
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0 (± 1) mol
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5.5 mL
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Synthesis routes and methods II

Procedure details

To a solution of 5-amino-2-cyanobenzotrifluoride (1a) (2.0 g, 10.7 mmol) in ethyl acetate (6 mL) at 0° C. under argon, was added dropwise a 2.0 M solution of phosgene in toluene (6.5 mL, 12.9 mmol). The solution was stirred 30 min at 0° C. and allowed to return at room temperature. Toluene (3 mL) was then added to the ethyl acetate and the resulting solution was refluxed for 3 hrs using a Dean-Stark apparatus, equipped with an HCl trap (solid NaOH). The first 6 mL of distilled solvent was removed and replaced by toluene (6 mL). The solution was then filtrated and evaporated to give compound 8a (1.6 g) as an orange oil which was directly used for the next step. IR: 2268 (strong), 2232 (weak) cm−1.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
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solution
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0 (± 1) mol
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6.5 mL
Type
reactant
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6 mL
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solvent
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3 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

21.16 g of triphosgene are dissolved in 100 mL of anhydrous toluene in a 500 mL four-neck bottle equipped with a nitrogen intake, a magnetic stirrer, a condenser and a guard filled with 2 N sodium hydroxide. A solution of 20 g of 4-amino-2-trifluoromethylbenzonitrile in 125 mL of anhydrous dioxan is added dropwise at ambient temperature in 1 hour 30 min. The mixture is heated to 110° C. Pronounced release of gas for 1 hour then appearance of an insoluble brown substance. After 2 hours under reflux, stirring is maintained overnight at AT. The insoluble matter is filtered and rinsed with toluene. The filtrate is concentrated in order to obtain 21.8 g of expected product (Yd=96%). The product is stored in solution in THF (2 M) in a refrigerator.
Quantity
21.16 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
20 g
Type
reactant
Reaction Step Three
Quantity
125 mL
Type
solvent
Reaction Step Three
Yield
96%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
HY Zhang, XW Tao, LN Yi, ZG Zhao… - The Journal of Organic …, 2021 - ACS Publications
Amides are important functional synthons that have been widely used in the construction of peptides, natural products, and drugs. The C–N bond cleavage provides the direct method …
Number of citations: 3 pubs.acs.org
T Battmann, A Bonfils, C Branche, J Humbert… - The Journal of Steroid …, 1994 - Elsevier
A new topically active non-steroidal antiandrogen, RU 58841 has been synthesized. It displays high affinity for the hamster prostate and flank organ (FO) androgen receptors. In vivo …
Number of citations: 64 www.sciencedirect.com

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